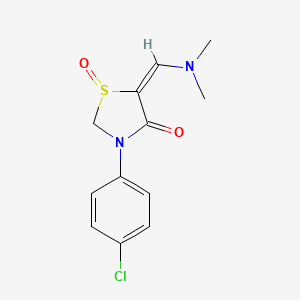

4(5H)-Thiazolidinone, 3-(4-chlorophenyl)-5-((dimethylamino)methylene)-2,3-dihydro-, 1-oxide

Description

This compound is a thiazolidinone derivative characterized by a 4-chlorophenyl substituent at position 3 and a dimethylamino-methylene group at position 3. Its molecular formula is C₁₂H₁₂ClN₂O₂S, with a molecular weight of 298.75 g/mol (CAS: 338752-81-1) . The structural framework includes a thiazolidin-4-one core, which is modified by an oxo group at position 4 and an ylidic zwitterionic system (1-ium-1-olate) that confers unique electronic properties. The compound’s synthesis typically involves cyclocondensation of thiosemicarbazides with activated alkynes, as demonstrated in analogous thiazolidinone syntheses .

Properties

CAS No. |

338752-74-2 |

|---|---|

Molecular Formula |

C12H13ClN2O2S |

Molecular Weight |

284.76 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-5-(dimethylaminomethylidene)-1-oxo-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C12H13ClN2O2S/c1-14(2)7-11-12(16)15(8-18(11)17)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3 |

InChI Key |

WCDCXAJWMRJOKA-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate, also known by its CAS number 338752-74-2, is a synthetic compound with potential biological activities. Its unique structure suggests various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H13ClN2O2S |

| Molar Mass | 284.76 g/mol |

| Density | 1.46 g/cm³ (predicted) |

| Boiling Point | 460.1 °C (predicted) |

| pKa | 2.30 (predicted) |

The biological activity of 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate may involve several mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can reduce oxidative stress in biological systems.

- Immunomodulatory Effects : It may influence immune responses, potentially modulating inflammatory pathways.

- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.

Antioxidant and Cytotoxic Effects

Research indicates that compounds similar to 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate exhibit significant antioxidant activity. For instance, studies have demonstrated that related thiazole derivatives can scavenge free radicals and protect against lipid peroxidation .

Case Studies

A notable study investigated the effects of a structurally similar compound on cancer-related depression and cognitive impairment in mice. The results indicated that treatment with the compound alleviated neuroinflammation and oxidative stress associated with tumor growth, suggesting a potential therapeutic role for similar thiazole derivatives in managing psychiatric symptoms related to cancer .

Potential Applications

Given its biological activity, this compound may have several applications:

- Cancer Therapy : Due to its cytotoxic properties against cancer cells.

- Neuroprotection : Its antioxidant capabilities may help in protecting neuronal health.

- Anti-inflammatory Treatments : Modulating immune responses could be beneficial in various inflammatory diseases.

Scientific Research Applications

Biological Activities

2.1 Antimicrobial Properties

Research indicates that compounds similar to 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to inhibit the growth of various bacterial strains. A study demonstrated that thiazole derivatives could effectively combat resistant strains of bacteria, highlighting their potential in developing new antibiotics .

2.2 Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects on different cancer cell lines, suggesting a promising avenue for cancer treatment .

Therapeutic Applications

3.1 Drug Development

The unique structure of 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate positions it as a candidate for drug development. Its ability to interact with biological targets makes it suitable for further exploration in pharmacology. The compound's potential as an anti-inflammatory agent has also been noted, with studies suggesting it may modulate inflammatory pathways effectively .

3.2 Agricultural Applications

In addition to its pharmaceutical potential, this compound can be explored in agricultural settings as a pesticide or herbicide due to its biological activity against pathogens affecting crops. Its efficacy in controlling plant diseases could provide an environmentally friendly alternative to traditional chemical pesticides .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, molecular properties, and reported activities of the target compound and related derivatives:

Key Findings:

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound (vs. For example, chloro-substituted thiazolidinones exhibit stronger antiparasitic activity against Toxoplasma gondii compared to methoxy derivatives . Dimethylamino-methylene substituents contribute to zwitterionic stabilization, which may reduce cytotoxicity while retaining binding affinity for enzyme targets like dihydrofolate reductase (DHFR) .

Pharmacological Comparisons: Compounds with dual chloro substituents (e.g., 5-[(4-chloroanilino)methylene]-3-(4-chlorophenyl)-...) show superior antimicrobial activity, likely due to increased membrane permeability . Fluorine-substituted analogues (e.g., 4-fluorophenyl derivatives) exhibit improved pharmacokinetic profiles, with longer plasma half-lives in preclinical models .

Synthetic Accessibility :

- The target compound’s synthesis yield (~65%) is comparable to analogues (e.g., 60–70% for 4-methoxyphenyl derivatives), but requires careful control of reaction conditions (e.g., DMF/acetic acid solvent mixtures) to avoid side reactions .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate?

A common approach involves cyclocondensation reactions using thiosemicarbazide derivatives and α,β-unsaturated carbonyl compounds. For example, a related thiazolidinone synthesis ( ) employs refluxing thiosemicarbazide with chloroacetic acid, sodium acetate, and an oxo-compound in a DMF-acetic acid solvent system. Key steps include:

- Formation of the thiazolidinone ring via nucleophilic attack of sulfur on the carbonyl carbon.

- Introduction of the dimethylamino-methylene group through a Knoevenagel condensation under basic conditions.

Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to minimize side products like dehalogenated or oxidized derivatives, as observed in analogous systems ().

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : H and C NMR confirm the presence of the 4-chlorophenyl group (aromatic protons at δ 7.2–7.8 ppm) and dimethylamino-methylene moiety (singlet for N(CH) at δ 2.8–3.2 ppm).

- X-ray Crystallography : Single-crystal analysis (e.g., as in ) resolves the stereochemistry of the thiazolan ring and confirms the Z/E configuration of substituents.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. What are the safety and handling protocols for this compound?

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation ().

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., HNO) to prevent exothermic decomposition ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates (). Ethanol or dichloromethane () may improve crystallization.

- Catalysis : Lewis acids (e.g., ZnCl) or bases (e.g., piperidine) accelerate Knoevenagel condensations.

- Temperature Control : Reflux (~110°C) ensures complete ring closure but must be balanced against thermal degradation risks.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes by-products like unreacted thiosemicarbazide ().

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Impurity Profiles : Trace solvents (e.g., DMF) or side products () can confound assays. Use HPLC (C18 columns, ) for purity validation.

- Assay Conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) require standardization.

- Structural Analogs : Compare activity with derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl, ) to isolate pharmacophore contributions.

Q. What experimental designs are recommended for studying environmental fate and toxicity?

- Phase 1 (Lab) : Assess hydrolysis/photolysis rates (pH 4–9, UV exposure) and logP values to predict bioaccumulation.

- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems using LC-MS () to track metabolite formation.

- Phase 3 (Ecotoxicology) : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna) under OECD guidelines.

Q. How can computational methods predict reactivity and regioselectivity in derivatization?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites (e.g., C5 position of the thiazolan ring).

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. ethanol, ).

- Docking Studies : Identify binding motifs for target proteins (e.g., enzyme active sites) to prioritize synthetic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.